

Comprehensive Guide to 3-(Benzyloxy)-4-bromobenzoic Acid: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name:	3-(Benzyloxy)-4-bromobenzoic acid
CAS No.:	17054-27-2
Cat. No.:	B097236

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Executive Summary

3-(Benzyloxy)-4-bromobenzoic acid is a versatile tris-functionalized aromatic scaffold essential in modern medicinal chemistry. Its structure integrates three distinct reactive handles: a carboxylic acid for amide/ester formation, an aryl bromide for transition-metal-catalyzed cross-coupling, and a benzyloxy group serving either as a robust protecting group or a hydrophobic pharmacophore. This "Triad of Reactivity" makes it a privileged intermediate for synthesizing kinase inhibitors, GPCR ligands, and complex heterocycles where orthogonal functionalization is required.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Property	Data
IUPAC Name	3-(Benzyloxy)-4-bromobenzoic acid
CAS Number	17054-27-2
Molecular Formula	C ₁₄ H ₁₁ BrO ₃
Molecular Weight	307.14 g/mol
Appearance	White to off-white crystalline solid
Melting Point	188–192 °C (Typical range)
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc.)	~4.0 (Carboxylic acid)

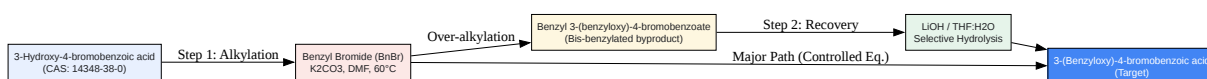
Synthetic Framework

The synthesis of **3-(benzyloxy)-4-bromobenzoic acid** typically proceeds via the regioselective functionalization of a benzoic acid core. The most robust route involves the O-benylation of the commercially available precursor, 3-hydroxy-4-bromobenzoic acid.

Retrosynthetic Analysis

The target molecule can be disconnected at the benzyl ether linkage, revealing benzyl bromide and 3-hydroxy-4-bromobenzoic acid as the primary synthons. The hydroxy-bromo precursor itself can be derived from 3-hydroxybenzoic acid (via bromination) or 4-amino-3-hydroxybenzoic acid (via Sandmeyer reaction), though commercial sourcing is standard for efficiency.

Synthesis Workflow (Diagram)



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Figure 1: Synthetic pathway for **3-(benzyloxy)-4-bromobenzoic acid**. Direct mono-alkylation is possible with controlled stoichiometry, but bis-alkylation (ester formation) often requires a subsequent hydrolysis step.

Detailed Experimental Protocols

Protocol A: Selective O-Benzoylation

This protocol is designed to maximize the yield of the ether-acid while minimizing ester formation (over-alkylation).

Reagents:

- 3-Hydroxy-4-bromobenzoic acid (1.0 equiv)
- Benzyl bromide (BnBr) (1.1 equiv)
- Potassium carbonate (K_2CO_3) (2.5 equiv)
- Solvent: N,N-Dimethylformamide (DMF) or Acetone

Step-by-Step Methodology:

- Dissolution: Charge a round-bottom flask with 3-hydroxy-4-bromobenzoic acid (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).
- Base Addition: Add K_2CO_3 (25 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide/carboxylate dianion.
- Alkylation: Add Benzyl bromide (11 mmol) dropwise via syringe.
 - Critical Control: To favor ether formation over ester formation, maintain the reaction at room temperature initially. If conversion is slow, heat to 50°C. The carboxylate is less nucleophilic than the phenoxide in polar aprotic solvents, but esterification can still occur.
- Monitoring: Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

- Note: If the bis-benzylated product (ester-ether) is observed, proceed to Step 5 (Hydrolysis). If exclusively the ether-acid is formed (rare without strict control), proceed to Step 6.
- Hydrolysis (If Ester Formed):
 - Add LiOH (2.0 equiv) and water (equal volume to DMF) directly to the reaction mixture.
 - Stir at 60°C for 2 hours. This selectively cleaves the benzyl ester while leaving the benzyl ether intact.
- Workup:
 - Dilute with water and acidify to pH ~3 with 1M HCl.
 - Extract with Ethyl Acetate (3x).
 - Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Criteria:

- ¹H NMR (DMSO-d₆): δ 5.25 (s, 2H, Ph-CH₂-O), 7.30-7.50 (m, 5H, Bn-Ar), 7.60-7.80 (m, 3H, Core Ar), 13.1 (br s, 1H, COOH).
- LC-MS: [M-H]⁻ peak at 305/307 (Br isotope pattern).

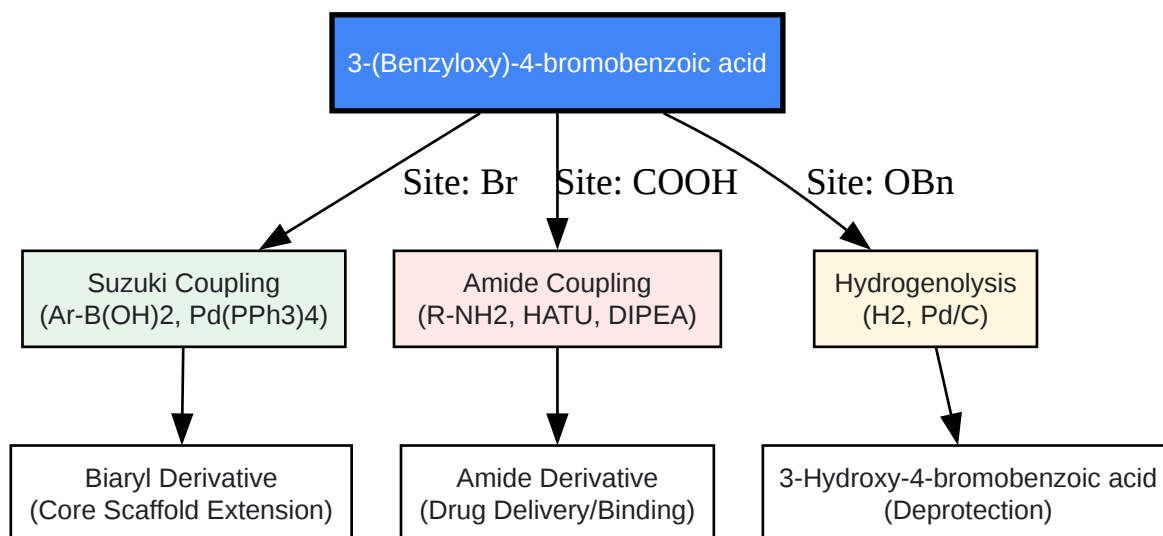
Reactivity & Functionalization Strategies

The utility of **3-(benzyloxy)-4-bromobenzoic acid** lies in its orthogonal reactivity. The three functional groups allow for sequential modification without cross-interference.

The "Triad of Reactivity"

Functional Group	Reactivity Profile	Strategic Application
Carboxylic Acid (-COOH)	Nucleophilic acyl substitution	Amide coupling (EDC/HOBt), Esterification, Curtius Rearrangement (to aniline).
Aryl Bromide (-Br)	Electrophile for Pd-catalysis	Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Sonogashira (C-C).
Benzyl Ether (-OBn)	Masked Phenol	Protecting group (cleaved by H ₂ /Pd-C or BBr ₃) or hydrophobic interaction site.

Functionalization Workflow (Diagram)



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Figure 2: Divergent synthesis pathways utilizing the orthogonal handles of the scaffold.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds

The 3,4-disubstituted benzoic acid motif is ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR). The benzyloxy group often mimics the hydrophobic pocket interactions of ATP, while the

bromide allows for the attachment of solubilizing groups or heteroaryl hinges via Suzuki coupling.

- **Case Study Logic:** In the development of EGFR inhibitors, the 3-position often tolerates bulky ethers (like benzyloxy or fluoro-benzyloxy) to occupy the hydrophobic region near the gatekeeper residue. The 4-position is then coupled to an aniline or heterocycle to engage the hinge region.

GPCR Ligands

For G-Protein Coupled Receptors, the carboxylic acid moiety is frequently converted to a bioisostere (e.g., tetrazole, oxadiazole) or an amide to form hydrogen bonds with receptor residues (e.g., Lysine or Arginine). The benzyl group provides necessary lipophilicity to cross the blood-brain barrier (BBB) or penetrate lipid membranes.

Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal "elaborated fragment."

- **Grow:** Use the acid to attach a linker.
- **Link:** Use the bromide to attach a second fragment.
- **Optimize:** Vary the benzyl ether (e.g., to 3-methoxy, 3-phenoxy) in late-stage optimization to tune metabolic stability and potency.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield in Benzylation	Formation of Benzyl Ester (Bis-alkylation)	Use strictly 1.1 equiv of BnBr. If ester forms, perform in situ hydrolysis with LiOH/MeOH.
Incomplete Suzuki Coupling	Steric hindrance from ortho-benzyloxy group	Switch to active catalysts like Pd(dppf)Cl ₂ or XPhos Pd G2. Increase temperature to 100°C.
Debenzylation during Coupling	Lewis acidic conditions or high H ₂ pressure	Avoid Lewis acids (BBr ₃ , AlCl ₃) if the benzyl group is intended to remain. Use mild bases (K ₃ PO ₄).

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Sources

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